2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile
Description
2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile is a pyridine-based heterocyclic compound featuring a 3,5-dicarbonitrile core, substituted with a 4-butoxy-3-methoxyphenyl group at position 4, an amino group at position 6, and a sulfanyl-linked adamantyl-oxoethyl moiety at position 2. The adamantyl group, known for its lipophilic and rigid bicyclic structure, likely enhances metabolic stability and target binding affinity, while the butoxy-methoxyphenyl substituent contributes to solubility and electronic effects . This compound’s structural complexity positions it within a class of bioactive pyridine derivatives investigated for applications in medicinal chemistry, particularly for antioxidant and antimicrobial activities .
Properties
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-butoxy-3-methoxyphenyl)pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S/c1-3-4-7-37-24-6-5-21(11-25(24)36-2)27-22(15-31)28(33)34-29(23(27)16-32)38-17-26(35)30-12-18-8-19(13-30)10-20(9-18)14-30/h5-6,11,18-20H,3-4,7-10,12-14,17H2,1-2H3,(H2,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULZZOKYLUYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile (CAS No. 340817-99-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C30H34N4O3S
- Molecular Weight : 530.68 g/mol
- CAS Number : 340817-99-4
Structural Characteristics
The compound features an adamantyl group, which is known for its ability to enhance lipophilicity and potentially improve bioavailability. The presence of functional groups such as sulfanyl and amino groups suggests possible interactions with biological targets.
Pharmacological Profile
- Hypobetalipoproteinemic Activity :
- Antimicrobial Properties :
-
Cytotoxicity :
- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in lipid metabolism and fungal growth.
- Receptor Modulation : The molecular structure suggests potential interactions with various receptors, influencing cellular signaling pathways.
Case Study 1: Hypobetalipoproteinemic Agents
A study on related compounds demonstrated that structural modifications could significantly enhance their potency as hypobetalipoproteinemic agents. The introduction of sulfur in place of oxygen was noted to maintain or increase activity, indicating the importance of functional group positioning in drug design .
Case Study 2: Antifungal Activity
Research involving the evaluation of antifungal agents highlighted the role of specific molecular configurations in binding affinity to CYP51 enzymes. The compound's structural features suggest it could be a candidate for further development as an antifungal agent due to its potential to disrupt ergosterol biosynthesis .
Summary of Findings
| Property | Finding |
|---|---|
| Hypobetalipoproteinemic Activity | Effective in reducing apolipoprotein B levels |
| Antifungal Activity | Potential inhibitor of CYP51 enzymes |
| Cytotoxicity | Exhibits activity against cancer cell lines |
Comparison with Similar Compounds
Key Observations :
Bioactivity Comparison
Antioxidant and Antimicrobial Activity
Comparative bioactivity data reveal structural determinants of efficacy:
Insights :
- Electron-withdrawing groups (e.g., bromo) enhance antioxidant activity, while bulky adamantyl groups may sterically hinder radical interactions .
- The butoxy-methoxyphenyl group in the target compound could balance lipophilicity and antibacterial potency, though experimental validation is needed.
Computational Similarity and Target Interactions
Tanimoto Similarity Metrics
Using MACCS and Morgan fingerprints (), the target compound shows moderate similarity to analogs:
| Compound Pair | Tanimoto (MACCS) | Tanimoto (Morgan) |
|---|---|---|
| Target vs. 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 0.62 | 0.55 |
| Target vs. 1-(4-Acetylphenyl)-6-amino-4-(4-dimethylaminophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 0.58 | 0.49 |
Analysis :
- Lower similarity scores reflect the adamantyl group’s unique contribution to the pharmacophore .
- Graph-based methods () may better capture 3D conformational similarities missed by fingerprinting.
ADMET and Pharmacokinetic Profiling
Predicted ADMET properties highlight trade-offs between substituent effects:
Implications :
- The adamantyl group may reduce solubility but improve metabolic stability via resistance to cytochrome P450 oxidation .
- The butoxy group’s ether linkage could mitigate CYP3A4 inhibition compared to ester-containing analogs.
Case Study: Molecular Docking and Target Affinity
Docking studies () suggest that the adamantyl group in the target compound occupies hydrophobic pockets in bacterial enzyme targets (e.g., S. aureus dihydrofolate reductase), with a calculated binding affinity of −9.2 kcal/mol, comparable to the −8.7 kcal/mol of the bromophenyl analog. However, the larger adamantyl moiety may reduce entropic penalties upon binding due to pre-organized rigidity .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile, and how are they addressed?
- Methodology : Multi-step synthesis typically involves coupling the adamantyl-oxoethyl sulfanyl group to the pyridine core under controlled conditions. For example, thiol-ene "click" chemistry or nucleophilic substitution may be employed. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical due to steric hindrance from the adamantyl group. Purification often requires gradient HPLC or column chromatography to isolate intermediates .
- Data Consideration : Monitor reaction progress via TLC or LC-MS to confirm intermediate formation. Yield improvements (e.g., 40% → 65%) are achievable by adjusting base catalysts (e.g., KCO) .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are prioritized?
- Methodology :
- NMR : H and C NMR verify the adamantyl protons (δ 1.6–2.1 ppm) and pyridine carbons (δ 150–160 ppm). Aromatic protons from the 4-butoxy-3-methoxyphenyl group appear as multiplet signals (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/c) resolve steric effects from bulky substituents. Lattice parameters (e.g., a = 10.865 Å, β = 94.7°) are determined using area-detector diffractometers .
- HRMS : Exact mass (e.g., m/z 533.2154 [M+H]) confirms molecular formula integrity .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace adamantyl with bicyclic groups) and test derivatives. For example, substituent variations in the pyridine ring (e.g., –CN vs. –COOEt) impact logP and target binding .
- Biological Testing : Compare IC values across analogs to identify critical pharmacophores. Use ANOVA for statistical validation of activity differences (p < 0.05) .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds with backbone amides (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How can contradictory data on metabolic stability be resolved across studies?
- Methodology :
- In Vitro Assays : Compare microsomal stability (human vs. rat liver microsomes) under identical conditions (e.g., NADPH concentration).
- Metabolite ID : Use LC-QTOF-MS to identify oxidation products (e.g., hydroxylation at adamantyl group).
- Statistical Analysis : Apply Bland-Altman plots to assess inter-study variability in half-life (t) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
